molecular formula C13H11NO4 B286495 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

货号 B286495
分子量: 245.23 g/mol
InChI 键: BGCUNQYSYKNKNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the early 1990s, and its mechanism of action has been extensively studied since then.

作用机制

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain of VEGF receptor 2 (VEGFR2), which prevents the autophosphorylation of the receptor and downstream signaling events that are required for angiogenesis and tumor growth. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione also inhibits the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of VEGFR2 and other receptor tyrosine kinases by 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione leads to a decrease in angiogenesis and tumor growth. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.

实验室实验的优点和局限性

One advantage of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its specificity for VEGFR2 and other receptor tyrosine kinases involved in tumor growth and angiogenesis. This specificity makes it a promising anti-cancer agent with fewer side effects compared to other non-specific kinase inhibitors. However, one limitation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research on 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to develop more potent and selective VEGFR2 inhibitors based on the structure of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, making it more effective in vivo. Finally, the investigation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione in other diseases, such as macular degeneration and diabetic retinopathy, may lead to new therapeutic applications for this compound.

合成方法

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione involves the reaction of 3-(1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione with an N-acylated derivative of L-tyrosine. The reaction is catalyzed by a palladium catalyst and proceeds through a Heck-type coupling reaction. The resulting product is then purified through column chromatography to obtain pure 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione.

科学研究应用

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Therefore, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been investigated as a potential anti-cancer agent.

属性

分子式

C13H11NO4

分子量

245.23 g/mol

IUPAC 名称

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2

InChI 键

BGCUNQYSYKNKNX-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

规范 SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。